molecular formula C8H14N2O2S B1469131 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1341874-47-2

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1469131
CAS No.: 1341874-47-2
M. Wt: 202.28 g/mol
InChI Key: RPBXVMAUUMACKC-UHFFFAOYSA-N
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Description

1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in the regulation of inflammatory responses .

Mode of Action

This compound, also known as apremilast, binds to the catalytic site of the PDE4 enzyme, thereby blocking cAMP degradation . This inhibition results in increased intracellular cAMP levels .

Biochemical Pathways

The increase in intracellular cAMP levels affects multiple downstream effectors. These include protein kinase A (PKA), Epac1, and Epac2 . The compound’s action on these effectors leads to the inhibition of tumor necrosis factor alpha (TNF-α) and the stimulation of interleukin 10 (IL-10) . Additionally, it has been found to regulate the balance between Th17 cells and T regulatory (Treg) cells via the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/Forkhead box O1 (FoxO1) signaling pathway .

Pharmacokinetics

It is known that the compound is orally active .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TNF-α release and the stimulation of IL-10 production . It also reduces complex inflammatory processes such as dendritic cell infiltration, epidermal skin thickening, and joint destruction . In addition, it has been found to significantly reduce astrocyte apoptosis and cell death induced by oxygen-glucose deprivation and reoxygenation (OGD/R) .

Biochemical Analysis

Biochemical Properties

1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This interaction inhibits the activity of PDE4, leading to increased levels of cAMP, which in turn affects various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the cAMP signaling pathway, leading to alterations in the production of pro-inflammatory cytokines and chemokines. This modulation can result in reduced inflammation and improved cellular responses in various cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic site of PDE4, inhibiting its activity and preventing the degradation of cAMP. This inhibition leads to increased intracellular levels of cAMP, which activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur, potentially affecting its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-7-6-8(2)10(9-7)4-5-13(3,11)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBXVMAUUMACKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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